Product packaging for 1-Chloro-2,5,5-trimethylhexane(Cat. No.:)

1-Chloro-2,5,5-trimethylhexane

Cat. No.: B13207730
M. Wt: 162.70 g/mol
InChI Key: WWMCICWMYQPSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,5,5-trimethylhexane is an organic compound with the molecular formula C9H19Cl and a molecular weight of 162.70 g/mol . Its structure can be represented by the SMILES string CC(C)(C)CCC(C)CCl, indicating a branched-chain alkane with a chlorine substituent . This alkyl chloride halide is classified for research use only and is not intended for diagnostic, therapeutic, or personal use. Alkyl chlorides like this one are versatile intermediates in organic synthesis. They are frequently utilized in various cross-coupling reactions, as well as in elimination reactions to form alkenes, often following Zaitsev's rule which predicts the formation of the more substituted, stable alkene product . The specific branched structure of this compound may make it a valuable building block for the synthesis of more complex organic molecules, potentially for use in materials science or as a precursor in pharmaceutical research. Researchers can leverage its reactive chlorine atom for further functionalization. Proper handling procedures should be observed, and the material should be stored according to safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19Cl B13207730 1-Chloro-2,5,5-trimethylhexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-2,5,5-trimethylhexane

InChI

InChI=1S/C9H19Cl/c1-8(7-10)5-6-9(2,3)4/h8H,5-7H2,1-4H3

InChI Key

WWMCICWMYQPSJM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)C)CCl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 2,5,5 Trimethylhexane and Analogous Structures

Established Halogenation Protocols for Alkane Synthesis

The direct halogenation of alkanes presents a common route for the synthesis of chloroalkanes. This approach is typically characterized by free-radical chain reactions, which can be initiated by photochemical means or through the use of radical initiators.

Radical Chlorination Approaches

Radical chlorination of alkanes, while a direct method, often yields a mixture of isomeric products, particularly with complex substrates like 2,5,5-trimethylhexane. The distribution of these products is governed by the relative stability of the radical intermediates and the statistical probability of hydrogen abstraction at different positions.

Photoinduced halogenation is a classic method for the chlorination of alkanes. This process involves the use of ultraviolet (UV) light to initiate the reaction by homolytically cleaving the chlorine-chlorine bond, generating highly reactive chlorine radicals. The mechanism proceeds through a three-step free-radical substitution process:

Initiation: The process begins with the absorption of UV light by a chlorine molecule, leading to the formation of two chlorine radicals (Cl•).

Propagation: A chlorine radical then abstracts a hydrogen atom from the alkane, in this case, 2,5,5-trimethylhexane, to form hydrogen chloride (HCl) and an alkyl radical. This alkyl radical subsequently reacts with another chlorine molecule to produce the chlorinated alkane and a new chlorine radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine to form a stable molecule. This can involve the combination of two chlorine radicals, two alkyl radicals, or an alkyl radical and a chlorine radical.

The reaction of methane with chlorine in the presence of UV light serves as a fundamental example of this process, yielding chloromethane and hydrogen chloride. When dealing with more complex alkanes like 2,5,5-trimethylhexane, multiple monochlorinated isomers can be formed due to the presence of primary, secondary, and tertiary hydrogens. The reactivity of these hydrogens towards abstraction by a chlorine radical follows the order: tertiary > secondary > primary. This selectivity is due to the greater stability of the corresponding tertiary, secondary, and primary alkyl radicals.

To favor monosubstitution and prevent the formation of polychlorinated products, an excess of the alkane is often used.

Predicted Product Distribution for Monochlorination of 2,5,5-trimethylhexane:

The structure of 2,5,5-trimethylhexane contains several distinct types of hydrogen atoms, leading to a variety of possible monochlorinated products. The relative yield of each isomer can be estimated by considering the number of each type of hydrogen and their relative reactivity (tertiary ≈ 5, secondary ≈ 4, primary ≈ 1).

Hydrogen TypeNumber of HydrogensRelative ReactivityCalculated RatioPredicted % YieldIsomer Name
Primary (C1)313~10.7%1-Chloro-2,5,5-trimethylhexane
Tertiary (C2)155~17.9%2-Chloro-2,5,5-trimethylhexane
Secondary (C3)248~28.6%3-Chloro-2,5,5-trimethylhexane
Secondary (C4)248~28.6%4-Chloro-2,5,5-trimethylhexane
Primary (on C2-methyl)313~10.7%1-Chloro-2,2,5-trimethylhexane
Primary (on C5-methyls)919~32.1% (Incorrect calc.)Recalculation needed

Correction and Refined Prediction: Let's re-evaluate the positions for chlorination in 2,5,5-trimethylhexane: (CH3)3C-CH2-CH2-CH(CH3)-CH3. The structure is actually 2,2,5-trimethylhexane. Let's assume the target is an isomer, this compound, which implies the starting alkane is 2,5,5-trimethylhexane: CH3-CH(CH3)-CH2-CH2-C(CH3)3.

Predicted Product Distribution for Monochlorination of 2,5,5-trimethylhexane:

Position of Hydrogen AbstractionType of HydrogenNumber of HydrogensRelative Reactivity (Cl₂)Relative AmountPercentageProduct
C1Primary31311.1%This compound
C2Tertiary15518.5%2-Chloro-2,5,5-trimethylhexane
C3Secondary24829.6%3-Chloro-2,5,5-trimethylhexane
C4Secondary24829.6%4-Chloro-2,5,5-trimethylhexane
C1' (methyl on C2)Primary31311.1%1-Chloro-2-methyl-5,5-dimethylhexane

In addition to photochemical initiation, radical chlorination can be initiated by chemical radical initiators, such as peroxides. These initiators decompose upon heating to form radicals, which then start the chain reaction by abstracting a hydrogen atom from the alkane. This method avoids the need for a light source and can be advantageous in certain industrial settings. The subsequent propagation and termination steps are analogous to those in photoinduced halogenation.

Conversion of Alcohol Precursors to Chloroalkanes

An alternative and often more selective route to chloroalkanes involves the conversion of alcohol precursors. This method allows for greater control over the position of the chlorine atom, as the hydroxyl group is replaced.

Derivatization of Branched Hexanol Isomers

Branched hexanol isomers, such as 2,5,5-trimethylhexan-1-ol, can serve as valuable precursors for the synthesis of the corresponding chloroalkanes. The synthesis of such highly branched alcohols can be challenging. For instance, 3,5,5-trimethyl-1-hexanol can be prepared from diisobutylene through a two-step process involving hydroformylation followed by hydrogenation. This highlights the multi-step nature often required to obtain the necessary alcohol precursors for complex chloroalkane synthesis.

Regiochemical Control in Alcohol-to-Halide Transformations

The conversion of alcohols to alkyl chlorides can be achieved using various reagents, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being common choices. These reagents offer a degree of regiochemical control that is not possible with direct alkane halogenation.

Thionyl Chloride (SOCl₂): This reagent converts primary and secondary alcohols into alkyl chlorides. The reaction mechanism can vary depending on the conditions. In the absence of a base like pyridine, the reaction often proceeds through an SNi (internal nucleophilic substitution) mechanism, which results in the retention of stereochemistry. When pyridine is used, it facilitates an SN2 mechanism, leading to an inversion of stereochemistry. This control over the stereochemical outcome is a key advantage. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Phosphorus Pentachloride (PCl₅): PCl₅ is another effective reagent for converting alcohols to alkyl chlorides. The reaction produces the alkyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). The reaction of tertiary alcohols with PCl₅ can be complex, but under mild conditions, it can proceed with retention of configuration via an SNi-like mechanism.

The choice of reagent and reaction conditions allows for precise control over the position of the chlorine atom, making this a superior method for the synthesis of a specific isomer like this compound from its corresponding alcohol, 2,5,5-trimethylhexan-1-ol.

Hydrohalogenation of Branched Alkenes

The hydrohalogenation of alkenes is a fundamental reaction for the synthesis of alkyl halides. In the context of producing this compound, the corresponding alkene, 2,5,5-trimethylhex-1-ene, would be treated with hydrogen chloride (HCl). This reaction is an electrophilic addition that typically proceeds according to Markovnikov's rule. The rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms.

The mechanism involves the protonation of the alkene's double bond by HCl, which leads to the formation of a carbocation intermediate. For 2,5,5-trimethylhex-1-ene, this protonation occurs at the C1 position, resulting in the formation of a secondary carbocation at the C2 position. This secondary carbocation is then attacked by the chloride ion (Cl⁻) to yield the final product, this compound.

However, a significant consideration in the hydrohalogenation of branched alkenes is the potential for carbocation rearrangements. The initially formed secondary carbocation can potentially rearrange to a more stable tertiary carbocation if a hydride or alkyl shift is possible. In the case of the 2,5,5-trimethylhexyl cation, a 1,2-hydride shift from the adjacent C3 position is not favorable as it would still result in a secondary carbocation. Similarly, an alkyl shift is unlikely under standard conditions. Therefore, the reaction is expected to predominantly yield the Markovnikov product without significant rearrangement byproducts.

Reaction Scheme: Hydrochlorination of 2,5,5-trimethylhex-1-ene

Reactant Reagent Major Product

Green Chemistry Innovations in Halogenated Hydrocarbon Synthesis

In response to the growing need for environmentally benign chemical processes, significant research has focused on developing "green" methods for synthesizing halogenated hydrocarbons. These innovations aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

A promising green alternative to traditional halogenation methods is the photoinduced decarboxylative chlorination of carboxylic acids. rsc.orguab.catnih.gov This technique allows for the conversion of readily available and stable carboxylic acids into the corresponding chloroalkanes. nih.gov One such method employs a metal-free photoredox system combined with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA), using 1,2-dihaloethanes as the chlorine source. rsc.orguab.cat

The reaction is initiated by the formation of an active complex between the carboxylic acid and PIDA. rsc.org Under visible light irradiation, a photocatalyst facilitates a single electron transfer (SET), which induces the decomposition of the hypervalent iodine-oxygen bond. rsc.org This generates a reactive radical that undergoes decarboxylation to form an alkyl radical. This alkyl radical then abstracts a chlorine atom from the 1,2-dihaloethane solvent to form the desired chlorinated product and a chlorinated radical, which continues the chain reaction. rsc.org This photochemical approach is noted for its mild reaction conditions, high atom economy, and low environmental impact. nih.govrsc.org

The direct functionalization of unactivated carbon-hydrogen (C-H) bonds is a major goal in synthetic chemistry, as it offers a more atom-economical route to complex molecules by bypassing the need for pre-functionalized substrates. acs.orgnih.gov Transition-metal catalysis has emerged as a powerful tool for achieving this transformation. acs.org For the synthesis of chloroalkanes, palladium-catalyzed methods have been developed for the directed chlorination of unactivated C(sp³)–H bonds. researchgate.net

These reactions often utilize a directing group, such as a bidentate 8-aminoquinolinyl group, temporarily attached to the substrate. This directing group coordinates to the metal catalyst (e.g., palladium), positioning it in close proximity to a specific C-H bond. This allows for the selective cleavage of that bond and its subsequent functionalization. In the presence of a chlorine source like N-chlorosuccinimide (NCS), the C-H bond is converted into a C-Cl bond with high regioselectivity. researchgate.net This strategy enables the chlorination of specific methylene (B1212753) or methyl groups in a complex molecule, a task that is challenging with traditional free-radical halogenation methods which often yield mixtures of products. researchgate.netmasterorganicchemistry.com

Key Features of Directed C-H Chlorination

Feature Description
Catalyst Typically a transition metal complex (e.g., Palladium).
Directing Group A functional group that positions the catalyst for selective C-H activation.
Chlorine Source Reagents like N-chlorosuccinimide (NCS).

| Selectivity | High regioselectivity for otherwise unreactive C-H bonds. |

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch chemistry for many types of reactions, particularly halogenations. amt.uk Halogenation reactions using reagents like elemental halogens (X₂) or hydrogen halides (HX) are often highly exothermic and very fast, which can lead to safety issues and poor selectivity in batch reactors. researchgate.netrsc.org

In a flow reactor, small amounts of reactants are continuously mixed and reacted in a confined channel or tube. amt.uk This setup provides superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, mitigating the risks associated with exothermic reactions. amt.uk The precise control over stoichiometry and residence time enhances selectivity and can lead to higher yields of the desired product with fewer byproducts. mt.com Furthermore, the use of hazardous and corrosive halogenating agents is safer in a closed, continuous system, minimizing operator exposure. researchgate.netrsc.org

Enantioselective and Diastereoselective Synthetic Considerations for Branched Chloroalkanes

Many branched chloroalkanes, including this compound, are chiral molecules, meaning they exist as a pair of non-superimposable mirror images called enantiomers. The synthesis of a single enantiomer is often crucial, particularly in the pharmaceutical industry, as different enantiomers can have vastly different biological activities.

Creating a specific stereoisomer requires the use of asymmetric synthesis techniques. The goal is to control the three-dimensional arrangement of atoms at the newly formed stereogenic center. ethz.ch Several strategies can be employed to achieve this for branched chloroalkanes:

Chiral Pool Synthesis: This approach utilizes a starting material that is already enantiomerically pure and contains one or more of the required stereocenters. The synthesis then proceeds to build the rest of the molecule while preserving the initial stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material. It directs the stereochemical outcome of a reaction at a nearby prochiral center. After the new stereocenter is created, the auxiliary is removed and can often be recycled. ethz.ch

Enantioselective Catalysis: This is one of the most powerful methods, where a small amount of a chiral catalyst is used to produce a large amount of an enantioenriched product. For instance, the enantioselective construction of tertiary stereocenters can be achieved through catalytic cross-coupling reactions of racemic starting materials with alkylboranes, effectively creating two C-C bonds in a stereocontrolled manner. nih.gov Similarly, asymmetric allylation reactions catalyzed by chiral chromium complexes can create two consecutive stereocenters, including a quaternary carbon, with high diastereoselectivity and enantioselectivity. organic-chemistry.org

The challenge of controlling stereochemistry is a central theme in modern organic synthesis, and the development of new catalytic systems continues to provide more efficient and versatile methods for accessing enantiomerically pure branched chloroalkanes. nih.gov

Chiral Auxiliary and Asymmetric Catalysis Approaches

The synthesis of enantiomerically pure this compound, a chiral molecule, presents a significant challenge in organic synthesis. Direct enantioselective chlorination of the parent alkane, 2,5,5-trimethylhexane, is difficult due to the presence of multiple reactive C-H bonds and the inherent unreactivity of alkanes. Consequently, indirect methods employing chiral auxiliaries and asymmetric catalysis on functionalized precursors are the most viable strategies.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. While direct application to alkanes is not common, a hypothetical synthetic route could involve the use of a chiral auxiliary to establish the stereocenter in a precursor molecule, such as an alcohol or carboxylic acid, which can then be converted to the target chloroalkane.

For instance, a well-established chiral auxiliary, such as an oxazolidinone popularized by David A. Evans, could be used to direct the asymmetric alkylation of a smaller fragment to build the carbon skeleton of 2,5,5-trimethylhexane with a specific stereochemistry. researchgate.net Once the chiral center is set, the auxiliary would be cleaved, and the resulting chiral intermediate (e.g., a carboxylic acid or alcohol) could be converted to this compound via standard functional group transformations, such as a Hunsdiecker-type reaction or reaction with thionyl chloride, which proceed with known stereochemical outcomes.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. While direct asymmetric C-H chlorination of alkanes is a nascent field, significant progress has been made in the asymmetric chlorination of other classes of compounds, such as aldehydes, ketones, and unsaturated systems. princeton.eduuni-stuttgart.deresearchgate.net These methodologies often rely on the formation of a chiral catalyst-substrate complex that directs the chlorinating agent to one face of the molecule.

For a molecule like this compound, a plausible asymmetric catalytic approach would involve the enantioselective functionalization of a precursor. For example, an asymmetric hydroformylation of a suitably substituted alkene could generate a chiral aldehyde, which can then be reduced to the corresponding alcohol and subsequently converted to the chloride.

The following table summarizes some common chiral auxiliaries and catalysts and their typical applications in asymmetric synthesis, which could be hypothetically adapted for the synthesis of precursors to chiral this compound.

Chiral Agent TypeExampleTypical ApplicationPotential Relevance to this compound Synthesis
Chiral AuxiliaryEvans OxazolidinonesAsymmetric alkylation, aldol reactionsStereocontrolled construction of the carbon backbone of a precursor.
Chiral AuxiliaryCamphorsultamAsymmetric Diels-Alder reactions, alkylationsIntroduction of chirality in a precursor molecule.
Asymmetric CatalystChiral Phosphine Ligands (e.g., BINAP) with a metalAsymmetric hydrogenation, hydroformylationEnantioselective synthesis of a chiral alcohol or aldehyde precursor.
OrganocatalystChiral Amines (e.g., Proline derivatives)Asymmetric α-functionalization of aldehydes and ketonesCould be used for the enantioselective chlorination of a carbonyl-containing precursor. princeton.edu

Advanced Separation and Purification Techniques for Complex Alkane Mixtures

The synthesis of this compound, particularly through free-radical chlorination of 2,5,5-trimethylhexane, inevitably leads to a complex mixture of constitutional isomers. libretexts.orgchemguide.net The separation of these closely related compounds is a challenging task due to their similar physical properties, such as boiling points and polarities. Advanced separation and purification techniques are therefore essential to isolate the desired product in high purity.

Fractional Distillation: For liquid mixtures, fractional distillation is a fundamental technique that separates components based on differences in their boiling points. quora.com While simple distillation may not be effective for separating close-boiling isomers, fractional distillation, using a column with a large surface area (e.g., a Vigreux or packed column), can enhance the separation efficiency. However, for isomers with very similar boiling points, this method may still not provide adequate separation.

Gas Chromatography (GC): Gas chromatography is a powerful analytical and preparative technique for separating volatile compounds. quora.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase in a column. For the separation of isomeric halogenated alkanes, capillary GC columns with various stationary phases of different polarities can be employed to achieve high resolution. For preparative purposes, the separated components can be collected as they elute from the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for compounds that are not sufficiently volatile for GC. tandfonline.com The separation is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase. For the separation of nonpolar compounds like halogenated alkanes, reversed-phase HPLC with a nonpolar stationary phase (e.g., C18) and a polar mobile phase is often used. The choice of stationary and mobile phases is critical for achieving the desired separation of isomers.

The following table compares the applicability of these advanced separation techniques for the purification of this compound from a mixture of its isomers.

TechniquePrinciple of SeparationApplicability to Isomeric Alkane HalidesAdvantagesLimitations
Fractional DistillationBoiling point differencesEffective for isomers with significantly different boiling points.Scalable for large quantities.Ineffective for close-boiling isomers.
Gas Chromatography (GC)Volatility and interaction with stationary phaseHigh resolution for volatile isomers.Excellent separation efficiency; can be used for preparative scale.Limited to thermally stable and volatile compounds.
High-Performance Liquid Chromatography (HPLC)Partitioning between mobile and stationary phasesApplicable to a wide range of isomers, including non-volatile ones.High resolution and versatility in choice of phases. tandfonline.comCan be more expensive and generate more solvent waste than GC.

Reaction Mechanisms and Kinetics of 1 Chloro 2,5,5 Trimethylhexane

Nucleophilic Substitution Processes

Nucleophilic substitution reactions of 1-chloro-2,5,5-trimethylhexane are governed by the competition between the bimolecular (SN2) and unimolecular (SN1) pathways. The steric environment around the reaction center is the paramount factor dictating which mechanism prevails.

Solvolysis, a reaction where the solvent acts as the nucleophile, is a classic method for investigating the mechanisms of nucleophilic substitution. For sterically hindered primary chloroalkanes like this compound, solvolysis studies reveal the intricate balance between sterically inhibited SN2 pathways and SN1 reactions that often proceed with skeletal rearrangement.

Kinetic studies on analogous sterically hindered primary halides show that the rate of solvolysis is highly dependent on the solvent's ionizing power. msu.edu Although they are primary halides, their reaction rates often follow first-order kinetics, characteristic of an SN1 mechanism, because the alternative SN2 pathway is severely impeded. rsc.org

The rate-determining step in such an SN1 reaction is the ionization of the C-Cl bond to form a primary carbocation. This step is inherently slow. However, the process is often accelerated by a concurrent alkyl or hydride shift, leading to a more stable carbocation, a phenomenon known as a Wagner-Meerwein rearrangement. For this compound, a 1,2-hydride shift from the adjacent tertiary carbon is less likely than an alkyl shift in similar neopentyl systems. The most probable rearrangement would involve the migration of one of the methyl groups from the C5 position, though this is more distant than the typical neopentyl rearrangement. A more direct analogy is the neopentyl system, where a methyl group migrates to form a tertiary carbocation. acs.org

While specific rate constants for this compound are unavailable, the solvolysis rates of (1-chloro-2,2-dimethylpropyl)benzene (B1652995) in ethanol-water mixtures provide a useful comparison for a sterically hindered system undergoing an SN1 reaction. The rate increases significantly with the ionizing power of the solvent (higher water content).

Table 1: Solvolysis Rate Constants for an Analogous Hindered Alkyl Chloride in Ethanol-Water Mixtures Data for (1-Chloro-2,2-dimethylpropyl)benzene, a compound exhibiting similar SN1 solvolysis characteristics.

Solvent (% EtOH)Rate Constant (k, s⁻¹)
50%3.2 × 10⁻⁵ nih.gov
70%1.8 × 10⁻⁴ nih.gov
90%5.6 × 10⁻⁴ nih.gov

The structure of this compound makes the SN2 pathway exceptionally slow. The SN2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. In this molecule, the bulky trimethylpentyl group effectively shields this carbon, creating severe steric hindrance. rsc.orgcdnsciencepub.com Studies on neopentyl bromide have shown that it reacts via an SN2 mechanism approximately 100,000 times slower than ethyl bromide. acs.org A similar or even greater retardation would be expected for this compound.

Consequently, the SN1 mechanism, despite involving the formation of a high-energy primary carbocation, becomes the more favorable pathway, particularly in polar, ionizing solvents. researchgate.net The key feature of the SN1 reaction for such substrates is the almost simultaneous rearrangement of the carbon skeleton as the leaving group departs. This avoids the formation of a discrete, unstable primary carbocation. Instead, a more stable tertiary carbocation is formed via a 1,2-alkyl or 1,2-hydride shift. In the case of this compound, rearrangement would lead to a tertiary carbocation, which is then rapidly attacked by the solvent (nucleophile). acs.org

The choice of solvent is critical in determining both the rate and the outcome of the solvolysis of sterically hindered chloroalkanes.

Solvent Polarity and Ionizing Power : Polar protic solvents, such as water, ethanol (B145695), and formic acid, are particularly effective at promoting SN1 reactions. acs.orgvaia.com Their high dielectric constants help to stabilize the charge separation in the transition state leading to the carbocation intermediate. acs.org As shown in Table 1, increasing the water content in an ethanol-water mixture (which increases the solvent's ionizing power) accelerates the rate of solvolysis for an analogous compound. nih.gov The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent ionizing power (Y) and solvent nucleophilicity (N). nih.govnih.gov For SN1 reactions of hindered substrates, the rate is highly sensitive to the Y value. nih.gov

Product Distribution : The solvent not only affects the rate but also the composition of the final products. In a mixed solvent system, such as aqueous ethanol, both water and ethanol can act as nucleophiles. This leads to a mixture of products, in this case, an alcohol and an ether, respectively. The ratio of these products depends on the relative concentrations and nucleophilicities of the solvent components. Furthermore, because the reaction proceeds through a carbocation intermediate, elimination reactions (E1) are often competitive with substitution (SN1), leading to the formation of alkenes. The product of a rearranged carbocation is typically the major product. researchgate.net

When strong, anionic nucleophiles are used in polar aprotic solvents, the mechanistic landscape can shift. These conditions typically favor SN2 reactions. However, for a substrate as sterically hindered as this compound, the SN2 reaction remains extremely slow.

Studies on neopentyl-like systems with strong nucleophiles such as the azide (B81097) ion (N₃⁻) in solvents like dimethylsulfoxide (DMSO) provide insight into this process. acs.org Even under conditions designed to promote SN2 reactions (strong nucleophile, polar aprotic solvent), the rates are exceptionally slow due to steric hindrance. acs.org

A kinetic study on various 1,1,1-tris(X-methyl)ethane derivatives reacting with sodium azide in DMSO at 100 °C demonstrated that the chloro- derivative was the least reactive among the halides. acs.org This highlights the poor leaving group ability of chloride compared to bromide and iodide in these highly hindered systems, compounding the slow reaction rate. While direct substitution without rearrangement is the expected SN2 product, its formation is kinetically disfavored. Under forcing conditions (high temperatures), SN1 pathways with rearrangement or elimination reactions can become more prominent, even with strong nucleophiles.

Table 2: Relative Reactivity of Neopentyl-like Substrates with Azide Data from a kinetic study of 1,1,1-tris(X-methyl)ethane derivatives with NaN₃ in DMSO at 100°C, illustrating the effect of the leaving group on reactivity in a hindered system.

Leaving Group (X)Relative Reactivity Trend
Triflate (OTf)Highest
Iodide (I)High
Bromide (Br)Moderate
Tosylate (OTs)Low
Mesylate (OMs)Low
Chloride (Cl)Lowest acs.org

Intermolecular Nucleophilic Displacement Reactions

Reactivity with Neutral Nucleophiles

The reaction of this compound with neutral nucleophiles is significantly influenced by steric hindrance around the carbon atom bearing the chlorine atom (the α-carbon). Due to the bulky trimethylhexane structure, the direct backside attack required for a bimolecular nucleophilic substitution (S(_N)2) reaction is severely impeded. uc3m.es Consequently, reactions with neutral nucleophiles, which are typically weaker than their anionic counterparts, are expected to be slow.

Under conditions that favor unimolecular substitution (S(_N)1), such as the use of a polar protic solvent, this compound can ionize to form a secondary carbocation. However, the stability of this carbocation is a critical factor. While secondary carbocations are more stable than primary ones, the potential for rearrangement to a more stable tertiary carbocation via a hydride or methyl shift is a key consideration. The resulting carbocation can then be attacked by a neutral nucleophile, such as water or an alcohol, to yield a substitution product. It is important to note that S(_N)1 reactions are often in competition with elimination reactions, particularly at higher temperatures. uc3m.es

Elimination Reactions to Form Alkenesmasterorganicchemistry.com

Elimination reactions of this compound are prominent pathways, leading to the formation of various isomeric alkenes. The specific mechanism and product distribution are dependent on the reaction conditions, particularly the strength of the base used. libretexts.org

E1, E2, and E1cB Mechanistic Investigationsmasterorganicchemistry.com

The elimination reactions of this compound can proceed through E1, E2, or E1cB mechanisms. libretexts.orglibretexts.org

E1 Mechanism: In the presence of a weak base or in a polar protic solvent without a strong base, the reaction is likely to proceed via an E1 (elimination, unimolecular) mechanism. plutusias.comlumenlearning.com This two-step process begins with the slow departure of the chloride leaving group to form a secondary carbocation intermediate. iitk.ac.inmsu.edu This is the same intermediate as in the S(_N)1 pathway. A weak base then abstracts a proton from an adjacent carbon (a β-carbon) to form a double bond. libretexts.orglibretexts.org Given the structure of this compound, there are two different β-carbons from which a proton can be removed, leading to a mixture of alkene products.

E2 Mechanism: With a strong, non-hindered base, the E2 (elimination, bimolecular) mechanism is favored. lumenlearning.comiitk.ac.in This is a concerted, one-step reaction where the base abstracts a β-proton simultaneously with the departure of the chloride ion. dalalinstitute.com The rate of this reaction is dependent on the concentration of both the alkyl halide and the base. dalalinstitute.com For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. iitk.ac.inlibretexts.org

E1cB Mechanism: The E1cB (elimination, unimolecular, conjugate base) mechanism is less common for simple alkyl halides but can occur if the β-protons are particularly acidic and the leaving group is poor. masterorganicchemistry.complutusias.com This mechanism involves the formation of a carbanion intermediate in the first step, followed by the departure of the leaving group. masterorganicchemistry.com Given the electron-donating nature of the alkyl groups in this compound, the β-protons are not significantly acidic, making the E1cB pathway less likely compared to E1 and E2. plutusias.com

Regioselectivity and Stereoselectivity of Product Formation (e.g., Zaitsev's Rule)masterorganicchemistry.com

The elimination of hydrogen chloride from this compound can result in the formation of different constitutional isomers of the alkene. The regioselectivity of this reaction is generally governed by Zaitsev's rule , which predicts that the major product will be the more substituted, and therefore more stable, alkene. libretexts.orgmasterorganicchemistry.comchadsprep.com

In the case of this compound, proton abstraction can occur from two different β-carbons:

Carbon 1 (C1): Abstraction of a proton from this carbon leads to the formation of 2,5,5-trimethylhex-1-ene .

Carbon 3 (C3): Abstraction of a proton from this carbon leads to the formation of 2,5,5-trimethylhex-2-ene .

According to Zaitsev's rule, the major product is expected to be 2,5,5-trimethylhex-2-ene , as it is a trisubstituted alkene, which is more stable than the disubstituted 2,5,5-trimethylhex-1-ene . masterorganicchemistry.comchadsprep.com

However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the preferential formation of the less substituted alkene (the Hofmann product), as the bulky base will more readily abstract the less sterically hindered proton from C1. lumenlearning.com

The stereoselectivity of the E2 reaction also plays a role. If the elimination leads to a double bond that can exist as E/Z isomers, the more stable trans (E) isomer is generally favored. lumenlearning.com For 2,5,5-trimethylhex-2-ene, both E and Z isomers are possible.

Radical-Mediated Transformations

Beyond ionic reactions, this compound can undergo transformations initiated by radical species, particularly under photochemical conditions.

Photochemical Reactivity and Atmospheric Oxidations-t-a.org

As a volatile organic compound (VOC), this compound can participate in photochemical reactions in the troposphere. s-t-a.orgepa.gov The primary pathway for its atmospheric degradation is through reaction with photochemically generated reactive species. oecd.org

The dominant process for the atmospheric removal of saturated alkanes and their halogenated derivatives is reaction with the hydroxyl radical (•OH) . oecd.orgepa.gov The reaction proceeds via hydrogen atom abstraction from the C-H bonds to form a carbon-centered radical and a molecule of water. The rate of this reaction is dependent on the number and type of C-H bonds in the molecule, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds.

In the case of this compound, there are primary, secondary, and tertiary C-H bonds, making it susceptible to attack by •OH radicals. The resulting alkyl radical will then react rapidly with molecular oxygen to form a peroxy radical, initiating a chain of reactions that contribute to the formation of photochemical smog and other secondary pollutants. s-t-a.org

In environments with significant chlorine atom concentrations, such as marine boundary layers or areas with industrial chlorine emissions, reaction with chlorine atoms (•Cl) can also be a significant degradation pathway. nist.gov Similar to •OH radicals, chlorine atoms react via hydrogen abstraction, and the reactivity of the C-H bonds follows the same trend (tertiary > secondary > primary).

Below is a table summarizing the expected reactivity and products for the different reaction types discussed.

Reaction TypeReagents/ConditionsProbable Mechanism(s)Major Product(s)Minor Product(s)
Nucleophilic Substitution Neutral nucleophiles (e.g., H₂O, ROH), polar protic solventS(_N)1Substitution products (e.g., 2,5,5-trimethylhexan-2-ol)Elimination products
Elimination Weak base or heatE12,5,5-trimethylhex-2-ene (Zaitsev product)2,5,5-trimethylhex-1-ene
Elimination Strong, non-hindered base (e.g., EtO⁻)E22,5,5-trimethylhex-2-ene (Zaitsev product)2,5,5-trimethylhex-1-ene
Elimination Strong, hindered base (e.g., t-BuOK)E22,5,5-trimethylhex-1-ene (Hofmann product)2,5,5-trimethylhex-2-ene
Radical Abstraction •OH (atmospheric)Radical AbstractionAlkyl radical at the most substituted carbonOther alkyl radicals
Radical Abstraction •Cl (atmospheric)Radical AbstractionAlkyl radical at the most substituted carbonOther alkyl radicals
Kinetic Studies of Gas-Phase Reactions

The atmospheric lifetime and degradation of volatile organic compounds like this compound are primarily determined by their gas-phase reactions with oxidants. mdpi.com The most significant of these is the hydroxyl radical (•OH), which is the main cleansing agent in the troposphere. mdpi.comrsc.org

Kinetic studies for these reactions are often performed in smog chambers using a relative rate method. mdpi.comresearchgate.net In this technique, the decay of the target compound is measured relative to a reference compound with a well-known rate constant. mdpi.comresearchgate.net

Table 1: Representative Gas-Phase Rate Constants for Reactions of OH Radicals with Branched Alkanes at ~298 K This table presents data for structurally related compounds to infer the potential reactivity of this compound.

CompoundRate Constant (kOH) (cm³ molecule⁻¹ s⁻¹)Reference
2,2-Dimethylbutane2.3 x 10⁻¹² mdpi.com
2,2-Dimethylhexane4.30 x 10⁻¹² (at 248 K) mdpi.com
2,2,4-Trimethylpentane3.56 x 10⁻¹² mdpi.com
3-Methylhexane (B165618)k(Cl) = 3.09 x 10⁻¹⁰ researchgate.net
2-Methylheptane (B165363)k(Cl) = 3.67 x 10⁻¹⁰ researchgate.net

Reactions with chlorine atoms (•Cl) can also be a significant degradation pathway, especially in marine and coastal environments. researchgate.netcolorado.edu Generally, •Cl atoms react with alkanes at a much faster rate than •OH radicals. researchgate.net Kinetic studies for the reaction of Cl atoms with branched alkanes like 3-methylhexane and 2-methylheptane show very high rate constants, suggesting that this would also be a rapid degradation pathway for this compound in relevant environments. researchgate.net

Metal-Catalyzed Reductive Dehalogenation Processes

Metal catalysts are widely employed to facilitate the reductive dehalogenation of organohalides, a process that replaces a halogen atom with a hydrogen atom. This transformation is crucial for both chemical synthesis and the remediation of halogenated pollutants. Various transition metals, including palladium, nickel, and copper, are effective catalysts for this reaction. researchgate.net

For a compound like this compound, metal-catalyzed dehalogenation would involve the cleavage of the C-Cl bond. For example, copper-catalyzed systems, sometimes in combination with other reagents, have been shown to be effective for the oxychlorination and potentially the dechlorination of various substrates. researchgate.netrsc.org The mechanism often involves oxidative addition of the alkyl halide to a low-valent metal center, followed by a reduction step that releases the alkane and regenerates the catalyst. The efficiency of these processes can be influenced by the choice of metal, ligands, solvent, and reducing agent. acs.org

Redox Transformations of Halogenated Hydrocarbons

Halogenated hydrocarbons, including branched chloroalkanes, can undergo both reductive and oxidative transformations depending on the prevailing environmental conditions. libretexts.orgmdpi.com These redox pathways are central to their environmental fate and degradation. The C-Cl bond is the reactive site, being susceptible to cleavage through either the acceptance of electrons (reduction) or through oxidative attack on the molecule. libretexts.org

Reductive Pathways in Anoxic Environments

In anoxic environments such as saturated soils, sediments, and groundwater aquifers, reductive dehalogenation is a key degradation pathway for chlorinated hydrocarbons. nih.govasm.org Under these oxygen-depleted conditions, halogenated compounds can serve as electron acceptors for microbial respiration, a process known as dehalorespiration. nih.govasm.org

Microorganisms, particularly species from the Dehalococcoides genus, are known to mediate the reductive dehalogenation of a wide range of chlorinated compounds. asm.org This biological process involves enzymes called reductive dehalogenases, which catalyze the removal of chlorine atoms, replacing them with hydrogen. asm.org Abiotic reduction can also occur, mediated by reduced iron minerals or other naturally occurring reductants in the environment. acs.org For this compound, these pathways would lead to the formation of the parent alkane, 2,5,5-trimethylhexane.

Oxidative Degradation Mechanisms

In oxic environments, particularly the atmosphere, the dominant degradation mechanism for chloroalkanes is oxidation. mdpi.com As discussed in Section 3.3.1.2, this is typically initiated by hydroxyl radicals (•OH). rsc.org The process begins with the abstraction of a hydrogen atom from the alkyl chain to form water and a chloroalkyl radical. numberanalytics.com

This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). Subsequent reactions of this peroxy radical lead to the formation of a variety of oxygenated products, such as aldehydes, ketones, and alcohols, and can ultimately result in the complete mineralization of the compound to CO₂, H₂O, and HCl. researchgate.net Oxidative degradation can also occur in aqueous systems through advanced oxidation processes (AOPs), which generate highly reactive species like •OH to break down organic pollutants. mdpi.comuwmh.eu

Structure-Reactivity Relationship (SRR) Studies for Branched Chloroalkanes

Structure-Reactivity Relationships (SRRs) are fundamental tools used to predict the chemical reactivity of a compound based on its molecular structure. researchgate.netepa.gov For halogenated alkanes, SRRs correlate features like the type of halogen, the degree of substitution at the carbon atom bearing the halogen (primary, secondary, tertiary), and the extent of branching in the alkyl chain with reaction rates and mechanisms. libretexts.orgresearchgate.net

Impact of Alkyl Branching on Reaction Rates and Selectivity

The degree and position of alkyl branching have a profound impact on the reactivity of chloroalkanes. libretexts.org This is particularly evident in nucleophilic substitution and elimination reactions.

For a primary chloroalkane like this compound, the chlorine atom is attached to a primary carbon. However, the presence of a methyl group on the adjacent carbon (the C2 position) creates significant steric hindrance. libretexts.org This branching near the reaction center dramatically slows the rate of bimolecular nucleophilic substitution (Sₙ2) reactions, as the bulky alkyl groups impede the backside attack of the nucleophile. libretexts.orgresearchgate.netmsu.edu Studies on similar systems show that β-alkyl substitution leads to a large decrease in substitution reaction rates. msu.edu

Electronic and Steric Effects on Carbon-Halogen Bond Lability

The lability of the carbon-halogen (C-Cl) bond in this compound is fundamentally governed by a combination of electronic and steric factors inherent in its molecular structure. These effects dictate the molecule's reactivity, particularly in nucleophilic substitution reactions, by influencing the stability of reaction intermediates and transition states.

Electronic Effects

Electronic effects modulate the electron density distribution within the molecule, which in turn affects bond polarity and the stability of potential carbocation intermediates.

Inductive Effect : The alkyl groups (methyl and the larger trimethylhexyl chain) attached to the carbon skeleton are electron-donating groups. libretexts.orglibretexts.org They push electron density towards the electrophilic carbon atom bonded to the chlorine. This inductive donation of electron density occurs through the sigma (σ) bonds. libretexts.org The electronegative chlorine atom polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the chlorine. egyankosh.ac.inunits.it The electron-donating nature of the alkyl framework helps to partially mitigate this positive charge, but more importantly, it serves to stabilize any carbocation that might form if the C-Cl bond breaks heterolytically in an Sɴ1-type reaction. libretexts.orgpressbooks.pub

Hyperconjugation : Carbocation stability is also significantly influenced by hyperconjugation. This is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of a carbocation. libretexts.orgchemistrytalk.org While this compound is a primary alkyl halide, the formation of a primary carbocation upon departure of the chloride ion is energetically unfavorable. libretexts.orgmasterorganicchemistry.com However, if a primary carbocation were to form, it could potentially undergo a 1,2-hydride or 1,2-methyl shift to form a more stable secondary or tertiary carbocation. The stability of carbocations increases with the number of alkyl substituents, following the order: tertiary > secondary > primary > methyl. pressbooks.pubmasterorganicchemistry.com This increased stability is due to a greater number of possibilities for hyperconjugation and inductive effects from the additional alkyl groups. libretexts.orgchemistrytalk.org

Steric Effects

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. libretexts.org In this compound, the steric bulk is substantial.

The molecule is a primary alkyl halide, meaning the chlorine is attached to a carbon atom bonded to only one other carbon. Typically, primary alkyl halides are good candidates for Sɴ2 reactions. units.it However, this compound possesses significant steric crowding around the reaction center. The presence of a methyl group at the adjacent β-carbon (position 2) and, more significantly, a bulky group further down the chain (the 5,5,5-trimethyl groups) creates a congested environment. This structure is analogous to a neopentyl halide, which is known to be exceptionally unreactive in Sɴ2 reactions. msu.edu

For an Sɴ2 reaction to occur, a nucleophile must attack the electrophilic α-carbon from the side opposite the leaving group (backside attack). units.itnih.gov The bulky alkyl groups in this compound physically block this pathway, making the approach of the nucleophile extremely difficult. libretexts.orgmsu.edu This high degree of steric hindrance drastically increases the activation energy for the Sɴ2 transition state, rendering the reaction kinetically unfavorable. units.itmasterorganicchemistry.com

Combined Influence on C-Cl Bond Lability and Reactivity

Sɴ2 Pathway : The overwhelming steric hindrance caused by the branched alkyl structure effectively shuts down the Sɴ2 pathway. While primary halides are typically reactive via Sɴ2, the substitution at the β-carbon and beyond creates a classic case of steric inhibition of reactivity. msu.edu

Sɴ1 Pathway : The Sɴ1 pathway depends on the formation of a carbocation intermediate. masterorganicchemistry.comjove.com The rate-determining step is the dissociation of the leaving group to form this carbocation. jove.com Although electronic effects from the alkyl groups would stabilize a carbocation once formed, the initial formation of a primary carbocation from this compound is a high-energy process. libretexts.orgpressbooks.pub While subsequent rearrangement to a more stable carbocation is possible, the initial energy barrier for C-Cl bond cleavage remains very high. Therefore, Sɴ1 reactions are also expected to be extremely slow under typical conditions.

In essence, this compound is a sterically hindered primary alkyl halide that is largely unreactive towards both Sɴ1 and Sɴ2 mechanisms due to a combination of prohibitive steric bulk and the instability of the requisite primary carbocation intermediate.

Data Tables

The following tables provide context for the reactivity of alkyl halides based on their structure and the nature of the halogen.

Table 1: Relative Reaction Rates in Nucleophilic Substitution

This table illustrates how the structure of the alkyl group dramatically affects the rate of Sɴ1 and Sɴ2 reactions. Note that this compound is a primary halide but is sterically hindered, similar to neopentyl systems.

Substrate TypeExampleRelative Sɴ2 RateRelative Sɴ1 RatePredominant Mechanism
MethylCH₃-Br30~0Sɴ2
Primary (1°)CH₃CH₂-Br1~0Sɴ2
Primary (1°, hindered)(CH₃)₃CCH₂-Br~10⁻⁵~10⁻⁶Very slow, may rearrange
Secondary (2°)(CH₃)₂CH-Br0.021Sɴ1 / Sɴ2
Tertiary (3°)(CH₃)₃C-Br~01,000,000Sɴ1

Data are generalized and collated from principles discussed in organic chemistry literature. msu.edumasterorganicchemistry.comucsb.edu

Table 2: Carbon-Halogen (C-X) Bond Properties

The strength and length of the carbon-halogen bond influence the leaving group ability of the halide. Weaker bonds are broken more easily, leading to faster reaction rates, particularly in Sɴ1 reactions.

BondBond Length (Å)Bond Dissociation Energy (kcal/mol)Relative Leaving Group Ability
C-F1.35115Poor
C-Cl1.7784Good
C-Br1.9371Better
C-I2.1453Best

Data derived from general chemical principles and literature values. msu.edu

Advanced Spectroscopic Characterization of 1 Chloro 2,5,5 Trimethylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through the analysis of various NMR experiments, it is possible to map out the complete proton and carbon framework of 1-Chloro-2,5,5-trimethylhexane.

The ¹H NMR spectrum of this compound provides detailed information about the number of distinct proton environments, their chemical shifts, and the scalar coupling interactions between neighboring protons. Based on the structure of the molecule, a predicted ¹H NMR spectrum can be described.

The chloromethyl group (–CH₂Cl) protons are expected to appear as a doublet of doublets due to coupling with the adjacent methine proton. The methine proton (–CH–) will likely be a complex multiplet due to coupling with the chloromethyl protons and the methylene (B1212753) protons on the other side. The methylene groups in the hexane (B92381) chain will exhibit complex splitting patterns due to diastereotopicity and coupling with adjacent protons. The methyl groups will appear as singlets or doublets depending on their position. The three methyl groups at the C5 position are equivalent and will produce a sharp singlet, while the methyl group at the C2 position will be a doublet due to coupling with the methine proton.

To illustrate, predicted chemical shifts and multiplicities for the protons in this compound are presented in the interactive table below. These predictions are based on established empirical data for similar structural motifs found in chloroalkanes. For comparison, experimental data for the structurally related compound 1-chloro-2-methylpropane (B167039) is also available, which shows distinct signals for its different proton environments. docbrown.infochemicalbook.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-1 (CH₂Cl) 3.4 - 3.6 dd J(H-1, H-2) ≈ 6-8, J(H-1', H-2) ≈ 4-6
H-2 (CH) 1.8 - 2.0 m -
H-3 (CH₂) 1.2 - 1.4 m -
H-4 (CH₂) 1.1 - 1.3 m -
H-6 (CH₃) 0.9 - 1.0 d J(H-6, H-2) ≈ 6-7
H-7, H-8, H-9 (3xCH₃) 0.8 - 0.9 s -

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are highly dependent on the local electronic environment of each carbon atom.

The carbon atom bonded to the chlorine (C-1) is expected to be significantly deshielded and appear at a downfield chemical shift. The quaternary carbon at C-5 will also have a characteristic chemical shift. The remaining methyl, methylene, and methine carbons will resonate at predictable upfield regions. The prediction of ¹³C NMR chemical shifts can be performed using computational methods or by comparison with experimental data from analogous structures. docbrown.info For instance, the ¹³C NMR spectrum of 1-chloro-2-methylpropane shows three distinct carbon signals corresponding to its structure. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₂Cl) 45 - 55
C-2 (CH) 35 - 45
C-3 (CH₂) 30 - 40
C-4 (CH₂) 20 - 30
C-5 (C) 30 - 40
C-6 (CH₃) 15 - 25
C-7, C-8, C-9 (3xCH₃) 25 - 35

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between H-1 and H-2, H-2 and H-3, and so on along the carbon chain.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all protons within a continuous chain of coupled spins.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

Due to the presence of multiple single bonds and bulky substituents, this compound can exist in various conformations. The rotational barriers around the C-C bonds can be investigated using dynamic NMR (DNMR) studies. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around certain bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for previously equivalent protons or carbons. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to conformational interchange.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

In the mass spectrometer, this compound will be ionized, typically by electron impact (EI), to form a molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, charged fragments. The fragmentation of branched chloroalkanes is governed by the relative stability of the resulting carbocations and radicals.

Key fragmentation pathways for this compound are predicted to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom is a common pathway for chloroalkanes. This can result in the loss of a chloromethyl radical (•CH₂Cl) or the formation of a chloromethyl cation (⁺CH₂Cl).

Cleavage at branching points: Branched alkanes tend to fragment at the branching points to form more stable secondary or tertiary carbocations. For this compound, cleavage at the C-2 and C-5 positions is expected to be significant. The loss of a tert-butyl radical from the C-5 position to form a stable carbocation is a likely and major fragmentation pathway.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion can occur, leading to a peak at M-36.

Isotope Peaks: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as a pair of signals (M⁺ and M+2⁺) with a characteristic intensity ratio.

The analysis of the mass-to-charge ratios (m/z) of these fragments allows for the reconstruction of the molecule's structure. For example, the mass spectrum of the related compound 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride) shows a characteristic fragmentation pattern dominated by the loss of a methyl group and the formation of the tert-butyl cation. chemicalbook.comnist.gov Similarly, the mass spectrum of 1-chloro-2-methylpropane displays fragments resulting from cleavage at the branched carbon and loss of the chlorine atom. docbrown.info

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
162/164 [C₉H₁₉Cl]⁺ Molecular Ion (M⁺)
127 [C₉H₁₉]⁺ Loss of •Cl
105 [C₇H₁₃]⁺ Loss of a tert-butyl group
57 [C₄H₉]⁺ tert-butyl cation
43 [C₃H₇]⁺ Isopropyl cation

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides an unambiguous confirmation of its molecular formula, C9H19Cl.

The technique can differentiate between ions of very similar nominal mass, providing a level of certainty that is unattainable with standard-resolution mass spectrometry. The high precision allows for the calculation of the elemental formula based on the measured exact mass. The presence of chlorine is further confirmed by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance). Consequently, the mass spectrum of this compound will exhibit two major molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a relative intensity ratio of approximately 3:1. HRMS can resolve and accurately measure the mass of both isotopic peaks, further validating the presence of a single chlorine atom in the molecule.

Below is a table detailing the theoretical exact masses for the molecular ions of this compound, which would be compared against experimental HRMS data for elemental composition confirmation.

Molecular Ion FormulaIsotope CompositionTheoretical Exact Mass (Da)
[C₉H₁₉³⁵Cl]⁺Carbon-12, Hydrogen-1, Chlorine-35162.11753
[C₉H₁₉³⁷Cl]⁺Carbon-12, Hydrogen-1, Chlorine-37164.11458

This table presents the calculated theoretical exact masses for the two major isotopic molecular ions of this compound. Experimental HRMS measurements would aim to match these values with high precision (typically within 5 ppm) to confirm the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for assessing the purity of this compound and for analyzing product mixtures resulting from its synthesis or reactions.

In a typical GC-MS analysis, a sample is vaporized and injected into the gas chromatograph. The components of the sample are then separated as they travel through a capillary column based on their volatility and interaction with the column's stationary phase. For a pure sample of this compound, the resulting chromatogram would ideally show a single, sharp peak at a specific retention time, which is characteristic of the compound under the given analytical conditions. The presence of additional peaks would indicate impurities, such as starting materials, solvents, or byproducts from a chemical reaction. The area under each peak is proportional to the amount of the corresponding component, allowing for quantitative purity assessment.

As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular "fingerprint." The mass spectrum of this compound would show a molecular ion peak corresponding to its mass, along with a characteristic fragmentation pattern resulting from the cleavage of its chemical bonds. Key fragmentation pathways would include the loss of a chlorine atom and the cleavage of the carbon-carbon backbone, providing structural confirmation.

ParameterDescriptionExpected Result for Pure this compound
Gas Chromatogram Plot of detector response vs. retention timeA single major peak at a characteristic retention time.
Mass Spectrum Plot of ion abundance vs. mass-to-charge ratio (m/z)Molecular ion peaks (e.g., at m/z 162 and 164) and a characteristic pattern of fragment ions.
Purity Assessment Calculation based on peak areas in the chromatogramThe area of the main peak would be >99% of the total peak area for a high-purity sample.

This table outlines the expected outcomes from a GC-MS analysis of a pure sample of this compound, demonstrating its utility in purity assessment and structural confirmation.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations that cause a change in the dipole moment. ksu.edu.sa In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa Together, these complementary techniques allow for a comprehensive characterization of the molecule's vibrational modes.

Characterization of Carbon-Chlorine and Carbon-Hydrogen Stretching Frequencies

The IR and Raman spectra of this compound are dominated by characteristic stretching vibrations of its carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds.

The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain typically appear in the 2850-3000 cm⁻¹ region of the spectrum. libretexts.org Specifically, asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups can often be resolved.

The carbon-chlorine (C-Cl) bond gives rise to a strong absorption in the fingerprint region of the infrared spectrum. For primary alkyl chlorides like this compound, the C-Cl stretching frequency is generally observed in the range of 850-550 cm⁻¹. libretexts.orglibretexts.org The exact position of this band is highly sensitive to the local molecular environment and conformation, making it a valuable diagnostic tool.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Activity
C-H Stretch (sp³ hybridized)2850 - 3000IR and Raman active
C-H Bend/Scissoring1470 - 1450IR and Raman active
C-H Rock (Methyl)1370 - 1350IR and Raman active
C-Cl Stretch850 - 550IR and Raman active

This table summarizes the characteristic vibrational frequencies for the key functional groups within this compound. These frequency ranges are based on established correlations in vibrational spectroscopy. libretexts.orglibretexts.org

Identification of Conformational Isomers through Vibrational Signatures

Due to the free rotation around its carbon-carbon single bonds, this compound can exist as a mixture of different conformational isomers (rotamers) at room temperature. Vibrational spectroscopy, particularly in the fingerprint region, is a powerful method for identifying and studying these conformers.

The frequency of the C-Cl stretching mode is particularly sensitive to the conformation around the C1-C2 bond. umich.edu Different spatial arrangements of the atoms, known as rotational isomers, can lead to distinct C-Cl stretching frequencies. For instance, the orientation of the bulky trimethylpentyl group relative to the chlorine atom will influence the vibrational energy of the C-Cl bond. In solution or liquid phase, the spectrum may show multiple bands in the C-Cl stretching region, with each band corresponding to a different stable conformer. By cooling the sample to cryogenic temperatures, it is often possible to "freeze out" a single, most stable conformer, leading to a simplification of the spectrum. ias.ac.in

The study of how these vibrational signatures change with temperature can provide valuable thermodynamic information about the relative stabilities of the different conformers.

Conformer PropertyVibrational SignatureRationale
Rotational Position Shift in C-Cl stretching frequencyThe local electronic environment and steric interactions change with rotation around the C-C bond, altering the force constant of the C-Cl bond. umich.edu
Conformer Population Relative intensity of associated spectral bandsAt a given temperature, the relative intensities of the bands corresponding to different conformers reflect their relative populations.

This conceptual table explains how the analysis of vibrational spectra, specifically the C-Cl stretching frequency, can be used to identify and differentiate between conformational isomers of this compound.

Computational and Theoretical Studies of 1 Chloro 2,5,5 Trimethylhexane

Quantum Mechanical (QM) Calculations

Quantum mechanics-based methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule. scribd.com These ab initio or Density Functional Theory (DFT) methods are fundamental for calculating various molecular properties with high accuracy. ijitee.orguomustansiriyah.edu.iq

The electronic structure of 1-chloro-2,5,5-trimethylhexane is central to its chemical behavior. QM calculations can determine the energies and shapes of its molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For chloroalkanes, the presence of the electronegative chlorine atom significantly influences the electronic landscape. It creates a polar carbon-chlorine (C-Cl) bond, where the carbon atom is electrophilic. ncert.nic.in This polarization is reflected in the molecular orbitals. In related studies on chlorinated alkanes using DFT, quantum chemical descriptors like HOMO-LUMO energy gaps, electrophilicity, and chemical potential have been calculated to build models for predicting properties like toxicity. ijitee.org These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Representative Quantum Chemical Descriptors for a Chloroalkane This table presents typical data obtained from DFT calculations for illustrative purposes, as specific values for this compound are not readily available in published literature.

DescriptorValue (illustrative)Significance
HOMO Energy -10.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy 1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap 11.7 eVIndicates chemical stability and reactivity. A large gap suggests high stability.
Dipole Moment 2.1 DMeasures the overall polarity of the molecule, arising primarily from the C-Cl bond.

QM calculations are widely used to predict spectroscopic data, which can aid in structure elucidation and the interpretation of experimental spectra. schoolwires.net

NMR Chemical Shifts: The prediction of ¹³C and ¹H NMR chemical shifts is a powerful application of QM. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can calculate nuclear shielding tensors, which are then converted into chemical shifts. researchgate.net Studies on related compounds, such as 2-chloro-2,5,5-trimethylhexane, have utilized these methods to understand reaction mechanisms by analyzing the spectra of products and intermediates. researchgate.net The accuracy of these predictions allows for the confident assignment of signals in complex experimental spectra. acs.org

Vibrational Frequencies: QM calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nist.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, CH₂ bending, or C-Cl stretching. Comparing these predicted frequencies with experimental IR spectra helps in assigning absorption bands to specific functional groups and molecular motions. acs.orgschoolwires.net Calculated frequencies are often systematically scaled to better match experimental values. nist.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Chloroalkane Moiety This table illustrates the typical correlation between calculated and observed vibrational frequencies. Specific data for this compound is not available.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
C-H Stretch (sp³) 2850 - 30002850 - 3000
CH₂ Scissoring 1450 - 14701440 - 1480
C-Cl Stretch 650 - 750600 - 800

QM methods are indispensable for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). ualberta.ca For an alkyl halide like this compound, key reactions include nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2). libretexts.orglumenlearning.com

Transition state calculations allow for the determination of the activation energy (the energy barrier of the reaction), which is directly related to the reaction rate. For example, in a potential Sₙ1 solvolysis reaction of a related tertiary chloride, 2-chloro-2,5,5-trimethylhexane, a carbocation intermediate is formed. researchgate.net QM calculations can model the structure and stability of this carbocation and the transition state leading to its formation. msu.edu Similarly, for an E2 elimination, calculations can model the concerted transition state where the base removes a proton simultaneously as the chloride ion departs, providing insight into the reaction's stereochemistry. plutusias.com

Molecular Mechanics (MM) and Force Field Applications

Molecular mechanics is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, governed by a set of parameters known as a force field (e.g., MM3, AMBER). acs.org MM is less computationally expensive than QM, making it ideal for studying large molecules and conformational landscapes.

This compound is a flexible molecule with multiple rotatable single bonds, leading to a large number of possible conformations. Conformational analysis using MM aims to find the most stable, low-energy arrangements of the atoms. acs.org The process involves systematically rotating bonds and calculating the steric energy of each resulting conformer. This energy is a sum of contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions. csus.edu

Energy minimization algorithms are then used to find the local and global energy minima on the potential energy surface, which correspond to stable conformers. For monochloroalkanes, MM3 force field calculations have been shown to accurately predict the energy differences between conformers, which is crucial for understanding spectroscopic data and reactivity. acs.org The bulky tert-butyl group at C5 and the methyl group at C2 in this compound would create distinct low-energy conformers defined by the spatial arrangement around the C2-C3 and C3-C4 bonds.

Table 3: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on principles from MM studies on similar chloroalkanes. acs.orgcsus.edu It shows how different spatial arrangements (rotamers) would have different calculated steric energies.

Conformer (Rotation about C2-C3 bond)Dihedral Angle (Cl-C1-C2-C3)Relative Steric Energy (kcal/mol)Population at 298 K (%)
Anti ~180°0.0065%
Gauche (+) ~60°0.5017.5%
Gauche (-) ~-60°0.5017.5%

The results of conformational analysis and energy minimization from MM calculations are directly applicable to understanding steric effects in reactions. Steric hindrance occurs when bulky groups on a molecule obstruct a reaction site. acs.org

In this compound, the carbon bearing the chlorine (C1) is primary, but the adjacent carbon (C2) is substituted with a methyl group, and the chain contains a very bulky tert-butyl group at the C5 position.

In Substitution Reactions: For an Sₙ2 reaction, a nucleophile must attack the carbon atom from the side opposite the leaving group (the chlorine atom). libretexts.org The methyl group at C2 would provide significant steric hindrance to this backside attack, slowing the rate of an Sₙ2 reaction compared to a less substituted primary alkyl chloride.

In Elimination Reactions: In E2 elimination reactions, a base removes a proton from a carbon adjacent to the one with the leaving group. lumenlearning.com The steric bulk of both the substrate and the attacking base can influence which proton is removed and, therefore, which alkene product is formed (regioselectivity). MM calculations can model the transition states for different elimination pathways, and the calculated energies can predict the major product based on steric accessibility and the stability of the resulting alkene. msu.edu

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the structural or property-based descriptors of a chemical with its activity or properties. These models are essential for predicting the behavior of compounds like this compound, for which extensive experimental data may not be available.

Development of Predictive Models for Reactivity and Transformation Rates

Predictive models for the reactivity of this compound are crucial for understanding its chemical stability and degradation pathways. QSPR models are frequently developed to estimate the rate constants of reactions with key atmospheric oxidants, such as hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals, which are the primary drivers of tropospheric degradation for volatile organic compounds (VOCs). researchgate.net

The development of these models typically involves calculating a series of molecular descriptors that quantify different aspects of the molecule's structure. These can include topological indices (describing atomic connectivity), geometrical descriptors (describing the 3D shape), and quantum-chemical descriptors (describing electronic properties). rsc.org A statistical method, often multiple linear regression (MLR), is then used to build a mathematical equation linking these descriptors to the experimentally determined reaction rate constant (usually expressed as its logarithm, log k). acs.org

For a branched alkyl halide like this compound, key descriptors would likely relate to the accessibility of hydrogen atoms for abstraction and the influence of the electron-withdrawing chlorine atom. acs.org The presence of chlorine atoms is known to reduce the reaction rate with OH radicals. acs.org

Table 1: Representative Molecular Descriptors Used in Reactivity QSPR Models

Descriptor Type Example Descriptor Information Encoded Relevance to Reactivity
Topological Variable Connectivity Index Branching and complexity of the molecular skeleton. Influences the stability of radical intermediates.
Quantum-Chemical Energy of HOMO/LUMO Highest Occupied/Lowest Unoccupied Molecular Orbital energies. Relates to the ease of electron transfer in a reaction.
Geometrical 3D-MoRSE Descriptors 3D molecular representation from electron diffraction. rsc.org Encodes the three-dimensional shape, affecting steric hindrance.

| Constitutional | Number of C-H bonds | Simple count of specific bond types. | Relates to the number of sites available for H-abstraction. |

These models, once validated, can provide reliable estimates of transformation rates, which are critical inputs for larger environmental models. researchgate.net

Application in Environmental Distribution and Fate Modeling

The octanol-water partition coefficient (log Kₒₗ) is a measure of a chemical's lipophilicity and is a primary indicator for its potential to bioaccumulate in organisms. umweltbundesamt.de QSPR models like KOWWIN use a fragment-based approach, where the log Kₒₗ value is estimated by summing the contributions of individual molecular fragments. For neutral organic substances, a higher log Kₒₗ value is strongly correlated with a higher bioconcentration factor (BCF). umweltbundesamt.de

The Henry's Law constant (H) describes the partitioning of a chemical between air and water and is vital for modeling its atmospheric transport. urv.cat QSPR models for H often use descriptors related to molecular size, hydrogen bonding capacity, and polarizability. urv.cat

Linear Solvation Energy Relationships (LSERs) are a type of QSPR that can predict partitioning behavior based on a set of parameters that describe a solute's interactions with a solvent system. scielo.brucl.ac.uk These parameters quantify molecular size, dipolarity/polarizability, and hydrogen bond acidity/basicity. ucl.ac.uk

Table 2: Key Properties in Environmental Fate Modeling and Relevant QSPR Descriptors

Property Importance Typical QSPR Descriptors
Log Kₒₗ Bioaccumulation potential Fragment counts, molecular volume, molar refractivity.
Henry's Law Constant (H) Air-water partitioning Molecular connectivity indices, polarizability, hydrogen bonding indices. urv.cat
Vapor Pressure (Pₗₐₚ) Volatility Molar volume, excess molar refraction, dipolarity/polarizability. scielo.br

| Water Solubility | Mobility in aquatic systems | Solvation parameters, log Kₒₗ, molecular surface area. |

These predictive models allow for the screening of chemicals like this compound for potential PBT (Persistent, Bioaccumulative, and Toxic) characteristics, guiding regulatory efforts and ensuring environmental safety. umweltbundesamt.de

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of every atom in this compound, offering deep insights into its physical dynamics and interactions. ua.ac.be

Conformational Dynamics and Flexibility of Branched Alkyl Chains

The structure of this compound is characterized by a high degree of branching and a flexible alkyl chain. Rotation around the carbon-carbon single bonds allows the molecule to adopt numerous different three-dimensional shapes, or conformations. kau.edu.sa MD simulations, along with other computational methods like ab initio calculations, are used to explore the potential energy surface of the molecule and identify the most stable conformers. researchgate.net

For a primary alkyl chloride, the key conformational arrangements involve rotation around the C1-C2 bond. The different spatial arrangements of the chlorine atom relative to the rest of the carbon chain (e.g., anti or gauche) result in distinct conformers with different energies. fiu.edu The bulky tert-butyl group at the C5 position introduces significant steric hindrance, which will strongly influence the preferred conformations of the entire chain.

Computational studies on similar branched alkyl chlorides have shown that different conformers can be distinguished by their unique carbon-chlorine (C-Cl) bond stretching frequencies in the infrared spectrum. umich.edu These frequencies can be calculated computationally and compared with experimental data to validate the predicted conformational populations.

Table 3: Illustrative Conformational Analysis of a Branched Alkyl Chain

Conformation Type Description Relative Energy Population at Equilibrium
Anti Substituents are positioned 180° apart. Lowest (most stable) Highest
Gauche Substituents are positioned 60° apart. Higher due to steric strain. fiu.edu Lower

| Eclipsed | Substituents are aligned, maximizing repulsion. | Highest (least stable, transition state) | Negligible |

Solvent Interaction Studies at the Molecular Level

MD simulations are a powerful tool for studying how this compound interacts with its immediate surroundings at a molecular level. In these simulations, a single solute molecule is placed in a box filled with explicit solvent molecules (such as water, ethanol (B145695), or hexane), and their collective motion is simulated over time. ua.ac.be

These simulations can reveal:

Solvation Shell Structure: The arrangement and orientation of solvent molecules in the immediate vicinity of the solute molecule. For an amphiphilic molecule like this compound, simulations can show how polar water molecules interact with the C-Cl bond versus how they are repelled by the nonpolar alkyl chain.

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to the solvent, which is a key determinant of solubility.

Dynamics of Interaction: The simulations can track the formation and breaking of weak intermolecular interactions, such as van der Waals forces, which govern the solvation process.

Studies on the heterolysis (bond-breaking) of similar alkyl chlorides in various solvents have used correlation analysis to quantify how solvent properties influence reaction rates. researchgate.net It was found that the rate increases with solvent polarizability, dipolarity, and hydrogen-bond donor acidity. researchgate.net MD simulations can provide the molecular-level explanation for these empirical observations by directly modeling the specific interactions between the solute and solvent molecules that stabilize the transition state of the reaction.

Environmental Behavior and Transformation Mechanisms of Branched Chloroalkanes

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For branched chloroalkanes, key abiotic degradation pathways include hydrolysis, photochemical transformation, and reductive dehalogenation.

Hydrolysis Kinetics and Mechanisms in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of 1-Chloro-2,5,5-trimethylhexane, hydrolysis would involve the substitution of the chlorine atom with a hydroxyl group, forming the corresponding alcohol.

The rate of hydrolysis for haloalkanes is dependent on several factors, including the nature of the halogen, the structure of the alkyl group (primary, secondary, or tertiary), and the temperature. Generally, the reactivity of haloalkanes in hydrolysis follows the trend: iodoalkanes > bromoalkanes > chloroalkanes. This is attributed to the bond enthalpy of the carbon-halogen bond, with the weaker C-I bond being easier to break than the stronger C-Cl bond savemyexams.comgoogle.com.

For halogenoalkanes with the same halogen, the rate of hydrolysis is influenced by the stability of the carbocation intermediate that can be formed. Tertiary halogenoalkanes typically undergo hydrolysis more rapidly than secondary halogenoalkanes, which in turn are more reactive than primary halogenoalkanes savemyexams.comquizlet.comphysicsandmathstutor.com. This is because tertiary carbocations are more stable. As this compound is a primary chloroalkane, its rate of hydrolysis is expected to be relatively slow compared to more branched isomers.

The mechanism of hydrolysis for primary haloalkanes typically proceeds via an S(_N)2 mechanism, which involves a single transition state and does not form a carbocation intermediate quizlet.com.

PropertyDescription
Reactant This compound
Reaction Hydrolysis
Product 2,5,5-trimethylhexan-1-ol
Expected Relative Rate Slow, characteristic of a primary chloroalkane
Mechanism Likely S(_N)2

Photochemical Transformation in the Troposphere

Once released into the atmosphere, branched chloroalkanes can undergo photochemical transformation, primarily driven by reactions with photochemically generated radicals.

The dominant removal process for many volatile organic compounds in the troposphere is reaction with the hydroxyl radical (OH). Chlorine atoms (Cl) can also contribute to the degradation of these compounds, particularly in marine and coastal environments.

For branched alkanes, these radical-initiated reactions proceed via hydrogen abstraction from the various C-H bonds in the molecule. The rate of these reactions is a key factor in determining the atmospheric lifetime of the compound. A study on the degradation of isobutyl chloride, a branched chloroalkane, by OH radicals and Cl atoms provides insight into the potential reactivity of this compound nih.gov. The room temperature rate coefficients for the reaction of isobutyl chloride were measured to be k({IBC+OH}^{298K}) = (1.45 ± 0.10) × 10 cm molecule s and k({IBC+Cl}^{298K}) = (5.36 ± 1.31) × 10 cm molecule s nih.gov. These values can be used as a proxy to estimate the reactivity of other branched chloroalkanes.

Atmospheric RadicalGeneral Reactivity with Chloroalkanes
Hydroxyl Radical (OH) Primary oxidant in the troposphere; reacts via H-abstraction.
Chlorine Atom (Cl) Can be a significant oxidant in marine and some polluted environments.

The atmospheric lifetime of a compound with respect to reaction with a specific radical (e.g., OH) can be estimated using the following equation:

[ \tau = \frac{1}{k \cdot [X]} ]

where:

is the atmospheric lifetime

is the reaction rate coefficient

is the average concentration of the radical in the atmosphere

While specific models for this compound are not available, the atmospheric lifetimes of many halogenated compounds have been determined to be on the order of years to millennia, highlighting their persistence nih.govosti.gov. However, for non-fluorinated chloroalkanes that are susceptible to reaction with OH radicals, lifetimes are generally much shorter. For example, the atmospheric lifetime of some chlorinated hydrocarbons that are primarily removed by OH radicals can range from hours to months epa.gov. The lifetime of trichloroethane (CH(_3)CCl(_3)) in the total atmosphere has been determined to be approximately 4.8 years osti.gov.

ParameterDescription
Atmospheric Lifetime An estimate of the persistence of a compound in the atmosphere.
Primary Sink Reaction with hydroxyl (OH) radicals.
Influencing Factors Reaction rate coefficient, atmospheric radical concentrations.

Reductive Dehalogenation in Anaerobic Environments

In the absence of oxygen, such as in saturated soils, sediments, and some groundwater aquifers, reductive dehalogenation can be a significant degradation pathway for chlorinated hydrocarbons. This process involves the removal of a halogen atom with the concurrent addition of electrons.

Abiotic reductive dehalogenation can be mediated by naturally occurring reduced iron minerals. While specific studies on this compound are lacking, research on other chlorinated solvents has shown that abiotic pathways can lead to significant degradation, sometimes without the accumulation of daughter products typically seen in biotic pathways researchgate.net. The process of reductive dehalogenation is a recognized pathway for the breakdown of a wide variety of halogenated compounds nih.gov.

EnvironmentProcessMediators
Anaerobic (e.g., groundwater, sediments) Reductive DehalogenationReduced iron minerals

Biotransformation Potential and Mechanisms

Biotransformation is the chemical modification of a substance by a living organism. For branched chloroalkanes, this can involve various enzymatic pathways.

The biodegradation of chlorinated paraffins, which are a broader class of chloroalkanes, has been observed in various organisms. Potential biotransformation pathways include hydroxylation, dechlorination, and carbon chain decomposition nih.govresearchgate.net. Several bacterial strains have been identified that are capable of degrading chloroalkanes nih.gov. For instance, some bacteria can utilize chloroalkanes as a sole carbon source. The enzymes involved in these processes, such as dehalogenases, play a crucial role in cleaving the carbon-halogen bond nih.gov.

The degree of branching in the alkyl chain can influence the rate and extent of biodegradation. While specific data for this compound is not available, it is known that the structure of a molecule can significantly affect its susceptibility to microbial attack.

Biotransformation PathwayDescription
Hydroxylation Introduction of a hydroxyl (-OH) group.
Dechlorination Removal of a chlorine atom.
Carbon Chain Decomposition Breakdown of the carbon skeleton of the molecule.

Microbial Degradation Pathways by Specific Organisms (e.g., Nitrosomonas europaea on halogenated hydrocarbons)

Nitrosomonas europaea, a well-studied ammonia-oxidizing bacterium, is known for its ability to co-metabolize a range of halogenated hydrocarbons. This bacterium possesses the enzyme ammonia (B1221849) monooxygenase (AMO), which, while primarily involved in the oxidation of ammonia to hydroxylamine, exhibits broad substrate specificity. This allows it to initiate the degradation of various environmental pollutants, including some chlorinated alkanes.

The degradation process by Nitrosomonas europaea is typically initiated by an oxidative dehalogenation reaction. The AMO enzyme catalyzes the incorporation of an oxygen atom into the substrate, leading to an unstable intermediate that subsequently releases the halide ion. However, the efficiency of this process is highly dependent on the structure of the hydrocarbon.

For a compound like this compound, the significant steric bulk created by the trimethyl groups in close proximity to the chlorine atom would likely pose a considerable challenge for the active site of the AMO enzyme. This steric hindrance can prevent the substrate from effectively binding to the enzyme, thereby significantly slowing down or even inhibiting the degradation process. While Nitrosomonas europaea has been shown to degrade a variety of halogenated aliphatic compounds, its efficacy against highly branched and sterically hindered chloroalkanes like this compound is expected to be limited.

Further research into the enzymatic capabilities of Nitrosomonas europaea and other microbial species with dehalogenating potential is necessary to fully elucidate the potential for microbial degradation of such complex branched chloroalkanes.

Enzymatic Mechanisms of Dehalogenation

The primary enzymatic mechanism for the cleavage of carbon-halogen bonds in chloroalkanes is facilitated by a class of enzymes known as haloalkane dehalogenases. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, resulting in the formation of an alcohol, a halide ion, and a proton. This process is a critical first step in the aerobic degradation of many chlorinated hydrocarbons.

Haloalkane dehalogenases belong to the alpha/beta-hydrolase fold superfamily and typically operate via a nucleophilic substitution mechanism. The catalytic cycle generally involves a catalytic triad (B1167595) of amino acid residues in the active site. An aspartate residue, for instance, can act as a nucleophile, attacking the carbon atom bearing the chlorine. This results in the formation of a covalent alkyl-enzyme intermediate and the release of the chloride ion. Subsequently, a water molecule, activated by a histidine residue, hydrolyzes the ester bond of the intermediate, releasing the corresponding alcohol and regenerating the active site.

The substrate specificity of haloalkane dehalogenases is a key factor determining their effectiveness. While they can act on a range of linear and some branched chloroalkanes, the high degree of branching and steric hindrance in this compound would likely make it a poor substrate for many known haloalkane dehalogenases. The bulky trimethylpentyl group could sterically obstruct the entrance to the enzyme's active site or prevent the proper orientation of the C-Cl bond for nucleophilic attack by the catalytic residues.

Therefore, while enzymatic dehalogenation is a principal mechanism for the breakdown of simpler chloroalkanes, its applicability to highly branched structures like this compound may be significantly restricted. The discovery and engineering of novel dehalogenases with active sites capable of accommodating such sterically demanding substrates would be essential for potential bioremediation applications.

Theoretical Aspects of Environmental Distribution

In the absence of extensive empirical data, the environmental distribution of this compound can be predicted using theoretical models based on its physicochemical properties. These models are crucial for assessing the potential for long-range transport, bioaccumulation, and partitioning into different environmental compartments.

Partitioning Behavior in Environmental Compartments (Air, Water, Soil)

The partitioning of a chemical in the environment is largely determined by its volatility, water solubility, and its affinity for organic matter. These properties are often estimated using Quantitative Structure-Property Relationships (QSPRs).

PropertyPredicted ValueImplication for Environmental Partitioning
Log K_ow (Octanol-Water Partition Coefficient) 4.00Indicates a high tendency to partition from water into organic phases. This suggests a potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment.
Vapor Pressure (Not available)A higher vapor pressure would suggest a greater tendency to volatilize into the atmosphere, while a lower value would indicate it is more likely to remain in soil or water.
Water Solubility (Not available)Low water solubility, as would be expected for a compound with a high Log K_ow_, would limit its mobility in aquatic systems but enhance its partitioning to sediment.
Henry's Law Constant (Not available)This value would determine the partitioning between air and water. A higher constant would indicate a greater tendency to move from water to the atmosphere.

Based on its predicted high Log K_ow_, this compound is expected to exhibit the following partitioning behavior:

Air: The extent of partitioning to the atmosphere will depend on its vapor pressure and Henry's Law Constant.

Water: Due to its likely low water solubility and high Log K_ow_, it is expected to have a low concentration in the water column and will preferentially partition to suspended organic matter and bed sediments.

Soil: It is predicted to have a high affinity for the organic carbon fraction of soil and sediment, leading to low mobility and potential for long-term persistence in these compartments.

Predictive Models for Environmental Fate

Predictive models, such as the Estimation Programs Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency, are widely used to estimate the environmental fate of chemicals when experimental data are scarce. These models employ QSARs to predict key environmental fate properties.

For this compound, a Level III fugacity model within a program like EPI Suite™ would be used to predict its distribution in a model environment. The inputs for such a model would include the compound's molecular weight, melting point, boiling point, vapor pressure, water solubility, and Log K_ow_.

The model would then calculate the distribution of the chemical among various environmental compartments (air, water, soil, sediment, biota). Given the predicted properties of this compound, such a model would likely predict:

A significant fraction partitioning to soil and sediment due to its high Log K_ow_.

A potential for atmospheric transport if the vapor pressure is significant.

A low potential for leaching into groundwater due to strong soil adsorption.

A potential for bioaccumulation in aquatic and terrestrial organisms.

It is important to note that these are theoretical predictions and that the actual environmental behavior of this compound could be influenced by a variety of site-specific environmental factors.

Advanced Applications of 1 Chloro 2,5,5 Trimethylhexane in Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate in Complex Organic Synthesis

1-Chloro-2,5,5-trimethylhexane possesses a reactive carbon-chlorine bond, which, in principle, allows it to serve as a versatile intermediate in the construction of more complex organic molecules. The bulky 2,5,5-trimethylhexane group would introduce a significant degree of steric hindrance, which could be exploited to achieve specific selectivities in certain reactions.

Precursor for Organometallic Reagents (e.g., Grignard Reagents for branched systems)

Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. One of the most common types of organometallic reagents is the Grignard reagent, formed by the reaction of an alkyl halide with magnesium metal. byjus.com

Theoretically, this compound can be converted into its corresponding Grignard reagent, (2,5,5-trimethylhexyl)magnesium chloride, by reacting it with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

Reaction Scheme for the Formation of (2,5,5-trimethylhexyl)magnesium chloride:

This Grignard reagent, once formed, would be a potent nucleophile and a strong base. mnstate.edu Its primary utility would be in reactions with electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce the bulky and branched 2,5,5-trimethylhexyl group into a molecule. adichemistry.com

Potential Reactions of (2,5,5-trimethylhexyl)magnesium chloride:

ElectrophileReaction TypeProduct Type
FormaldehydeNucleophilic AdditionPrimary Alcohol
Other AldehydesNucleophilic AdditionSecondary Alcohol
KetonesNucleophilic AdditionTertiary Alcohol
EstersNucleophilic Acyl Substitution followed by AdditionTertiary Alcohol (with two identical branched alkyl groups)
Carbon DioxideNucleophilic AdditionCarboxylic Acid

This table represents theoretical applications based on general Grignard reactivity. No specific examples with this compound were found in the provided search results.

Building Block for Carbon-Carbon Bond Forming Reactions

Beyond Grignard reagents, this compound could theoretically participate in other carbon-carbon bond-forming reactions. For instance, it could be used in coupling reactions, although its primary nature and potential for competing elimination reactions would need to be considered.

One potential application is in Friedel-Crafts alkylation reactions, where it could alkylate an aromatic ring in the presence of a Lewis acid catalyst. However, the significant steric bulk of the 2,5,5-trimethylhexyl group might hinder this reaction.

Role in the Synthesis of Heteroatom-Functionalized Compounds

The carbon-chlorine bond in this compound is susceptible to nucleophilic substitution, making it a potential starting material for the synthesis of various heteroatom-functionalized compounds.

Synthesis of Ethers: In the Williamson ether synthesis, an alkoxide ion can displace the chloride from this compound to form an ether. youtube.commasterorganicchemistry.com This reaction proceeds via an S_N2 mechanism. Given that this compound is a primary alkyl halide, this reaction should be feasible, although the steric hindrance in the backbone may affect reaction rates. masterorganicchemistry.com

Synthesis of Amines: Primary amines can be synthesized through the reaction of this compound with ammonia (B1221849). lumenlearning.com However, this reaction often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. A more controlled method would be the Gabriel synthesis, which involves the reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to yield the primary amine. youtube.com

Synthesis of Thiols: Thiols can be prepared by the reaction of this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH). youtube.com Another approach involves the use of thiourea, which reacts with the alkyl halide to form an isothiouronium salt, followed by hydrolysis to the thiol. ias.ac.in

Potential Nucleophilic Substitution Reactions:

NucleophileProduct Functional Group
RO⁻ (Alkoxide)Ether
NH₃Primary Amine
N₃⁻ (Azide) followed by reductionPrimary Amine
⁻CN (Cyanide) followed by reductionPrimary Amine (with one extra carbon)
SH⁻ (Hydrosulfide)Thiol
RS⁻ (Thiolate)Thioether (Sulfide)

This table illustrates potential synthetic routes based on general alkyl halide reactivity. No specific documented examples for this compound were found.

Contributions to Methodological Development in Organic Chemistry

While no specific studies were identified that utilize this compound for methodological development, its structure lends itself to certain theoretical applications in green chemistry and reaction mechanism studies.

Substrate for Green Chemistry Reaction Development

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of alternative, greener solvents is a key aspect of this field. laballey.com this compound, being a non-polar organic molecule, would likely be soluble in a range of traditional and greener solvents. Its potential use as a substrate could be explored in reactions conducted in ionic liquids or supercritical fluids.

Furthermore, the development of catalytic reactions that can activate the C-Cl bond of hindered alkyl chlorides like this compound under mild, environmentally benign conditions would be a valuable contribution to green chemistry.

Probe Molecule for Reaction Mechanism Studies (e.g., solvolysis of branched chloroalkanes)

The steric bulk of the 2,5,5-trimethylhexyl group makes this molecule a potentially interesting substrate for studying the influence of steric hindrance on reaction mechanisms.

Solvolysis Reactions: Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. The study of the solvolysis rates of this compound in various protic solvents (e.g., water, ethanol (B145695), formic acid) could provide insights into the electronic and steric effects governing S_N1 and S_N2 reaction pathways. quizlet.comquizlet.com Due to its primary nature, an S_N2 mechanism would be expected to dominate. However, the significant steric hindrance from the adjacent quaternary carbon might slow down the S_N2 reaction rate, making it a good candidate to study the limits of this mechanism.

By comparing its solvolysis rate with less hindered primary chloroalkanes, one could quantify the steric effect of the bulky alkyl group.

Potential as a Specialty Chemical Scaffold

As a specialty chemical, this compound offers a versatile platform for the synthesis of more complex molecules and materials. The presence of a reactive chlorine atom allows for its incorporation into larger structures through various organic reactions, while the bulky alkyl group can impart desirable physical properties to the final product.

While direct polymerization of this compound as a monomer is unlikely due to its structure, it holds significant potential as an initiator or a precursor for creating polymers with unique architectures and properties. The behavior of structurally similar compounds, such as 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl), a well-known initiator in cationic polymerization, provides a strong basis for understanding the potential roles of this compound. nih.govresearchgate.net

Cationic polymerization is a crucial method for synthesizing polymers from monomers with electron-rich double bonds, such as isobutylene. nih.gov In this process, a cationic initiator is required to start the polymer chain growth. Tertiary alkyl halides, in the presence of a Lewis acid co-initiator, can serve as effective initiators. For instance, the combination of an alkyl halide with a Lewis acid like titanium tetrachloride (TiCl₄) generates a carbocation that initiates the polymerization. researchgate.net

Table 1: Comparison of Potential Cationic Polymerization Initiators

Initiator Name Chemical Formula Molar Mass ( g/mol ) Key Structural Feature
This compound C₉H₁₉Cl 162.70 Tertiary chloride with a neohexyl group

| 2-Chloro-2,4,4-trimethylpentane (TMPCl) | C₈H₁₇Cl | 148.67 | Tertiary chloride with a neopentyl group |

The introduction of such a bulky group at the chain end can impact the polymer's properties in several ways:

Glass Transition Temperature (Tg): The presence of bulky side groups can restrict the rotational freedom of the polymer chains, leading to an increase in the glass transition temperature. youtube.com This would result in a more rigid polymer with a higher operating temperature.

Free Volume: Bulky groups can inhibit efficient chain packing, thereby increasing the free volume within the polymer matrix. rsc.orgdoitpoms.ac.uk This increased free volume can enhance properties like gas permeability, making the resulting polymers potentially useful for membrane applications.

Solubility: The hydrophobic nature of the trimethylhexane group could be exploited to tune the solubility of the resulting polymers in various organic solvents.

Beyond polymerization, this compound can serve as a valuable precursor for the synthesis of a variety of functional materials. The reactive chloride allows for its attachment to surfaces or incorporation into larger molecular frameworks, while the bulky alkyl group can be used to control the material's surface properties and intermolecular interactions.

One promising area of application is in the surface modification of materials to control their hydrophobicity. The attachment of long or branched alkyl chains to a surface is a known strategy to create water-repellent coatings. researchgate.netmdpi.com The bulky and non-polar 2,5,5-trimethylhexane group would be highly effective in creating a hydrophobic surface when grafted onto materials like silica (B1680970) nanoparticles, polymers, or metal oxides. This could have applications in creating self-cleaning surfaces, anti-fouling coatings, and materials with controlled wetting properties.

Table 2: Potential Applications in Functional Material Synthesis

Application Area Role of this compound Desired Property Conferred by the 2,5,5-trimethylhexane group
Hydrophobic Surface Coatings Surface modification agent Increased water contact angle, leading to superhydrophobicity
Controlled Release Systems Functionalization of porous materials Control of drug release rate through hydrophobic interactions
Specialty Surfactants Hydrophobic tail precursor Formation of micelles with a bulky, non-polar core

| Liquid Crystals | Component of mesogenic molecules | Introduction of steric bulk to influence mesophase behavior |

Furthermore, this compound could be used in the synthesis of functional porous materials for applications such as controlled drug delivery. By functionalizing the internal surfaces of porous materials like mesoporous silica with the trimethylhexane group, the release rate of encapsulated drugs can be modulated. The hydrophobic nature of the alkyl group can interact with drug molecules, slowing their diffusion out of the pores.

In the realm of organic synthesis , this compound can act as a bulky building block. In the synthesis of active pharmaceutical ingredients or other specialty chemicals, the incorporation of a sterically demanding group like 2,5,5-trimethylhexane can be used to influence the molecule's conformation, receptor binding affinity, or solubility.

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